molecular formula C8H17ClOSi B15483201 Chloro(cyclohexyloxy)dimethylsilane CAS No. 13871-95-9

Chloro(cyclohexyloxy)dimethylsilane

Cat. No.: B15483201
CAS No.: 13871-95-9
M. Wt: 192.76 g/mol
InChI Key: LXEJZOKVBKSVNV-UHFFFAOYSA-N
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Description

Chloro(cyclohexyloxy)dimethylsilane is a high-purity organosilane compound designed for research and development applications. It serves as a valuable reagent in synthetic organic and inorganic chemistry, where its chloro and cyclohexyloxy functional groups make it an effective precursor for introducing the dimethylsilyl group into more complex molecular structures. This compound is particularly useful in surface science for the functionalization of silica and other metal oxides, creating hydrophobic coatings or serving as a linker for further chemical modifications. Its mechanism of action involves the nucleophilic displacement of the chloride atom or the alcoholysis of the silane, allowing it to form stable covalent bonds with a variety of substrates and molecules. Researchers utilize this compound in the development of advanced materials, including novel polymers, silyl protecting groups in multi-step synthesis, and hybrid organic-inorganic composites. As a moisture-sensitive compound, it requires handling under inert conditions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage protocols.

Properties

CAS No.

13871-95-9

Molecular Formula

C8H17ClOSi

Molecular Weight

192.76 g/mol

IUPAC Name

chloro-cyclohexyloxy-dimethylsilane

InChI

InChI=1S/C8H17ClOSi/c1-11(2,9)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

LXEJZOKVBKSVNV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC1CCCCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct physicochemical data (e.g., boiling point, melting point) for this compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Contradictions : Substituent polarity trends may conflict; for example, cyclohexyloxy groups are more polar than alkyl chains but less reactive than chlorinated groups.

Safety and Handling : Chloro-dimethylsilanes generally require careful handling due to moisture sensitivity (e.g., rapid hydrolysis releasing HCl) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing chloro(cyclohexyloxy)dimethylsilane, and how can purity be validated?

  • Synthesis : A common approach involves reacting dimethylchlorosilane with cyclohexanol in the presence of a base (e.g., triethylamine) to eliminate HCl. Alternative routes may use pre-functionalized silane precursors, such as chlorodimethylsilane derivatives, to introduce the cyclohexyloxy group via nucleophilic substitution .
  • Purity Validation : Gas chromatography (GC) with flame ionization detection is widely used to assess purity (>98% threshold). Complementary techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity and detect impurities like unreacted silane or residual solvents .

Q. How does steric hindrance from the cyclohexyloxy group influence the reactivity of this compound in silylation reactions?

  • The bulky cyclohexyloxy group reduces electrophilicity at the silicon center, slowing reaction kinetics in silylation processes. This steric effect is critical when designing reactions requiring selective protection of hydroxyl groups, such as in carbohydrate or polymer chemistry. Comparative studies with less hindered analogs (e.g., chlorodimethylvinylsilane) highlight slower reaction rates but improved regioselectivity .

Q. What are the standard storage conditions to prevent decomposition of this compound?

  • Store under inert gas (argon or nitrogen) in moisture-free, amber glass containers at 2–8°C. Exposure to humidity leads to hydrolysis, forming silanol byproducts, while light can accelerate decomposition. Stability tests using thermogravimetric analysis (TGA) show negligible degradation under recommended conditions for up to 12 months .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved in structural elucidation?

  • Discrepancies in 29Si^{29}\text{Si} NMR shifts (e.g., δ = -3.83 to -3.85 ppm for dimethylsilane derivatives) may arise from solvent polarity or temperature effects. Use deuterated solvents (e.g., CDCl3_3) for consistency, and cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+^+ = 363.2359 for tert-butyl derivatives) .

Q. What mechanistic insights explain the compound’s behavior in radical-mediated polymerization or crosslinking reactions?

  • The chlorine atom acts as a leaving group, enabling silicon-centered radical formation under UV initiation (e.g., with 2,2-dimethoxy-2-phenylacetophenone). Kinetic studies using electron paramagnetic resonance (EPR) reveal that the cyclohexyloxy group stabilizes radicals via hyperconjugation, enhancing crosslinking efficiency in silicone-based polymers .

Q. How do solvent systems affect the compound’s stability during prolonged reactions?

  • Polar aprotic solvents (e.g., tetrahydrofuran, THF) minimize hydrolysis compared to protic solvents. Kinetic studies in THF show <5% decomposition over 24 hours at 25°C, whereas methanol accelerates degradation (>20% in 12 hours). Solvent choice must balance reactivity and stability, particularly in multistep syntheses .

Q. What analytical strategies differentiate between isomers or byproducts formed during its synthesis?

  • Reverse-phase HPLC with UV detection (220–260 nm) resolves isomers like cyclohexyloxy vs. linear alkoxy substituents. Coupling with tandem MS (LC-MS/MS) identifies trace byproducts (e.g., disiloxanes from condensation). Computational modeling (DFT) predicts retention times and fragmentation patterns to guide method development .

Methodological Considerations Table

Parameter Technique Key Findings Reference
Purity AssessmentGC, NMR>98% purity achievable via distillation; residual solvents detectable via 1H^{1}\text{H} NMR.
Stability MonitoringTGA, HPLCDecomposition <5% in argon at 8°C; THF enhances stability vs. methanol.
Structural ConfirmationHRMS, 29Si^{29}\text{Si} NMRHRMS confirms [M+H]+^+ = 363.2359; 29Si^{29}\text{Si} NMR δ = -3.83 ppm for dimethylsilane derivatives.
Reactivity AnalysisEPR, Kinetic StudiesRadical stabilization by cyclohexyloxy group improves crosslinking efficiency.

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